molecular formula C24H18N2O4 B11009662 N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide

N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide

Cat. No.: B11009662
M. Wt: 398.4 g/mol
InChI Key: XDPTZYSOKZXADA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a benzamide core linked to an isochromenyl group, which imparts distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide typically involves multi-step organic reactions. One common method starts with the acylation of 4-aminophenylamine to form N-(4-acetylamino)aniline. This intermediate is then coupled with 2-(1-oxo-1H-isochromen-3-yl)benzoic acid under specific conditions to yield the target compound. The reaction conditions often include the use of catalysts, solvents like dichloromethane, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to maintain consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can convert carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.

    Medicine: The compound is explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biological pathways. For instance, it may inhibit certain enzymes involved in disease progression, thereby exhibiting therapeutic potential.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-phenyl-4-oxo-1,3-thiazolidin-3-yl)-1,2-benzothiazole-3-carboxamides
  • N-(4-nitrophenyl)acetohydrazonoyl bromide derivatives
  • Indole derivatives

Uniqueness

Compared to similar compounds, N-[4-(acetylamino)phenyl]-2-(1-oxo-1H-isochromen-3-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C24H18N2O4

Molecular Weight

398.4 g/mol

IUPAC Name

N-(4-acetamidophenyl)-2-(1-oxoisochromen-3-yl)benzamide

InChI

InChI=1S/C24H18N2O4/c1-15(27)25-17-10-12-18(13-11-17)26-23(28)21-9-5-4-8-20(21)22-14-16-6-2-3-7-19(16)24(29)30-22/h2-14H,1H3,(H,25,27)(H,26,28)

InChI Key

XDPTZYSOKZXADA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C3=CC4=CC=CC=C4C(=O)O3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.